molecular formula C5H6N2O3 B1320849 (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid CAS No. 55151-96-7

(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid

Cat. No. B1320849
CAS RN: 55151-96-7
M. Wt: 142.11 g/mol
InChI Key: PXSGMGFLCWXLJN-UHFFFAOYSA-N
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Description

The compound (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid is a derivative of the 1,2,4-oxadiazole ring system, which is a five-membered heterocyclic compound containing two nitrogen atoms, one oxygen atom, and two carbon atoms in the ring. The 1,2,4-oxadiazole moiety is known for its presence in various biologically active compounds and is often utilized in medicinal chemistry for its diverse pharmacological properties.

Synthesis Analysis

The synthesis of compounds related to (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid often involves the formation of the 1,2,4-oxadiazole ring. For instance, the synthesis of 3-methyl-4H-[1,2,4]-oxadiazol-5-one, a related compound, is achieved through various synthetic sequences, demonstrating the versatility of the oxadiazole moiety as a protected acetamidine. The stability of this moiety under both acidic and basic non-aqueous conditions, as well as its resistance to common organic synthesis reagents, is highlighted. The free acetamidine can be released by mild reduction, such as Lindlar hydrogenation or dissolving metal reductions .

Molecular Structure Analysis

The molecular structure of (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid is characterized by the presence of the 1,2,4-oxadiazole ring. This ring system is known to confer rigidity to the molecular structure and can influence the biological activity of the compound. The methyl group at the 5-position of the oxadiazole ring is a common substituent that can affect the electronic distribution and steric hindrance within the molecule.

Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is involved in various chemical reactions. For example, the synthesis of related compounds often includes steps such as alkylation, Michael addition, and Mitsunobu reactions to incorporate side chains for further synthesis . The oxadiazole ring can also participate in reactions with hydrazine to form hydrazides, which can be further transformed into other functional groups, such as thioethers and hydrazones .

Physical and Chemical Properties Analysis

The physical and chemical properties of (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid and its derivatives are influenced by the oxadiazole ring. The stability of the ring under various conditions is a key property that allows for its use in the synthesis of more complex molecules. The presence of the oxadiazole ring can also impact the solubility, boiling point, and melting point of the compound. The electronic properties of the ring, such as its ability to act as an electron-withdrawing group, can affect the reactivity of the compound in chemical reactions .

Scientific Research Applications

Synthesis and Energetic Compound Development

(Hermann et al., 2018) explored the synthesis of 3-trinitromethyl-(1,2,4-oxadiazol-5-one) and its derivatives, including 5-methyl-3-trinitromethyl-1,2,4-oxadiazole. This study is significant for its potential applications in developing energetic materials with good detonation performance and specific impulses.

Antimicrobial Activity

The antimicrobial properties of compounds containing the 1,2,4-oxadiazole ring were investigated by (Demirbas et al., 2005). This research contributes to understanding the potential use of these compounds in medical applications, particularly in combating microbial infections.

Aldose Reductase Inhibition and Potential Ophthalmic Uses

A study by (La Motta et al., 2008) demonstrated that certain 1,2,4-oxadiazol-5-yl-acetic acids exhibit significant inhibitory effects on aldose reductase. This enzyme is implicated in diabetic complications, suggesting a potential application for these compounds in ophthalmic treatments, specifically in preventing cataract development.

Synthesis of Triheterocyclic Compounds

Research by (Demirbas, 2005) focused on the synthesis of new triheterocyclic compounds, incorporating 1,2,4-oxadiazole rings. These compounds have potential applications in various fields of chemistry and pharmaceuticals due to their complex structures.

Anticancer Properties

The potential anticancer properties of certain 1,2,4-oxadiazole derivatives were explored by (Salahuddin et al., 2014). This study offers insights into the development of new therapeutic agents against cancer, highlighting the diverse applications of these compounds in medicinal chemistry.

Insecticidal Activity

(Holla et al., 2004) studied the insecticidal activity of 1,3,4-oxadiazole derivatives, opening the possibility for these compounds to be used in agriculture and pest control.

Safety And Hazards

“(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid” is labeled with the GHS07 pictogram, indicating that it can be harmful. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(5-methyl-1,2,4-oxadiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-3-6-4(7-10-3)2-5(8)9/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSGMGFLCWXLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TS Hermann, TM Klapötke, B Krumm… - Asian Journal of …, 2018 - Wiley Online Library
The syntheses of 3‐trinitromethyl‐(1,2,4‐oxadiazol‐5‐one), its N‐methyl derivative, and 5‐methyl‐3‐trinitromethyl‐1,2,4‐oxadiazole are described. The synthetic strategy initially …
Number of citations: 10 onlinelibrary.wiley.com

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